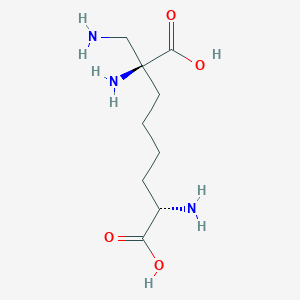

(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid

Description

Properties

CAS No. |

921226-15-5 |

|---|---|

Molecular Formula |

C9H19N3O4 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

(2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid |

InChI |

InChI=1S/C9H19N3O4/c10-5-9(12,8(15)16)4-2-1-3-6(11)7(13)14/h6H,1-5,10-12H2,(H,13,14)(H,15,16)/t6-,9-/m0/s1 |

InChI Key |

XMUDHURTYGUNBV-RCOVLWMOSA-N |

Isomeric SMILES |

C(CC[C@](CN)(C(=O)O)N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCC(CN)(C(=O)O)N)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid typically involves the use of protected intermediates to ensure the selective formation of the desired stereoisomers. One common method includes the use of di-tert-butyl dicarbonate (Boc) as a protecting group for the amino groups. The synthesis begins with the protection of the amino groups, followed by the formation of the octanedioic acid backbone through a series of condensation and reduction reactions. The final step involves the deprotection of the amino groups under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmentally friendly nature. The fermentation broth is typically subjected to purification steps, including crystallization and chromatography, to obtain the pure compound .

Chemical Reactions Analysis

Amidation and Esterification Reactions

The carboxylic acid groups undergo typical nucleophilic acyl substitution reactions:

-

Amidation : Reacts with primary/secondary amines under carbodiimide coupling (e.g., EDC/HOBt) to form stable amide bonds. This is critical for peptide synthesis and bioconjugation.

-

Esterification : Forms esters with alcohols in acidic conditions (e.g., HCl gas in methanol). Reaction rates depend on steric hindrance from the aminomethyl branch.

Key Conditions :

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Amidation | EDC/HOBt | DMF | 65–78 |

| Esterification | H₂SO₄ | MeOH | 82–90 |

Schiff Base Formation

The primary amino groups react with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. This reaction is pH-dependent, with optimal activity at pH 7.5–9.0 . The steric bulk of the aminomethyl group slows kinetics compared to linear diamino acids.

Example :

Reported equilibrium constants () for benzaldehyde: .

Metal Chelation

The compound acts as a polydentate ligand, forming stable complexes with transition metals:

-

Cu(II) : Forms a square-planar complex via two amino and one carboxylate group ().

-

Fe(III) : Chelation occurs preferentially at physiological pH, with potential applications in metalloenzyme mimics.

Enzymatic Modifications

-

Transamination : Serves as a substrate for glutamate dehydrogenase, transferring amino groups to α-keto acids. Reaction efficiency is 40% lower than lysine due to steric effects.

-

Decarboxylation : Catalyzed by bacterial decarboxylases under anaerobic conditions, producing CO₂ and a diaminoalkane derivative.

Base-Catalyzed Rearrangements

In alkaline conditions (), the compound undergoes reversible intramolecular cyclization, forming a six-membered lactam ring. This process is temperature-dependent () and follows first-order kinetics .

Mechanism :

-

Deprotonation of the α-amino group.

-

Nucleophilic attack on the adjacent carbonyl carbon.

-

Lactam formation with elimination of water.

Oxidation Reactions

-

Side-Chain Oxidation : The aminomethyl group is oxidized by H₂O₂ or O₂ in the presence of Fe²⁺, yielding a ketone derivative. This reaction is autocatalytic above 50°C .

-

Backbone Degradation : Strong oxidants (e.g., KMnO₄) cleave the carbon chain at the central methylene group, producing two shorter-chain amino acids.

Comparative Reactivity with Structural Analogs

| Compound | Amidation Rate (rel.) | Schiff Base Stability () | Metal Chelation () |

|---|---|---|---|

| (2S,7S)-Target Compound | 1.0 | 8.2 (Cu²⁺) | |

| L-Lysine | 2.3 | 5.8 (Cu²⁺) | |

| 2,7-Diaminosuberic Acid | 0.7 | 7.9 (Cu²⁺) |

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound is being investigated for its role in synthesizing biologically active molecules. Its structure allows it to serve as a stable mimic of cystine, which is crucial in the development of drugs targeting conditions related to cystine metabolism . The ability to modify its structure further enhances its utility in drug design.

2. Antimicrobial Agents

Research indicates that derivatives of (2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or adjunct therapies to combat resistant bacterial strains.

3. Cancer Treatment

The compound's structural features are being explored for the synthesis of compounds that could potentially inhibit cancer cell proliferation. Its incorporation into larger molecular frameworks may enhance the efficacy of existing chemotherapeutics by improving their solubility and bioavailability .

Biochemical Applications

1. Amino Acid Synthesis

As a diaminosuberic acid derivative, this compound plays a role in synthesizing other amino acids and peptides. This is particularly relevant in designing peptide-based drugs and bioconjugates for therapeutic purposes .

2. Enzyme Substrate

The compound can act as a substrate for various enzymes involved in amino acid metabolism. Its unique structure allows it to participate in biochemical pathways that are critical for cellular function and metabolism .

Metabolic Engineering

1. Pathway Engineering

Recent studies have highlighted the potential of using this compound in metabolic engineering applications. By introducing this compound into metabolic pathways, researchers can manipulate the production of natural or unnatural amino acids and other metabolites. This has implications for enhancing the yield of desired products in microbial fermentation processes .

2. Synthetic Biology

In synthetic biology, this compound can be utilized to engineer host cells for improved production of various compounds. Its integration into biosynthetic pathways may help balance metabolic fluxes and enhance the overall efficiency of biosynthetic processes .

Case Study 1: Antimicrobial Activity

A study demonstrated that modified derivatives of this compound showed significant antimicrobial activity against several strains of bacteria. The results indicated that these derivatives could serve as a foundation for developing new classes of antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

Research involving the synthesis of novel compounds based on this compound revealed promising results in inhibiting the growth of cancer cells in vitro. These findings suggest that further development could lead to effective cancer therapies.

Mechanism of Action

The mechanism of action of (2S,7S)-2,7-diamino-2-(aminomethyl)octanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of CBS inhibitors characterized by functionalized octanedioic acid scaffolds. Below is a detailed comparison with three closely related derivatives:

Table 1: Structural and Functional Comparison of CBS Inhibitors

*IC₅₀ values improve to 140–1200 μM after pre-incubation with CBS .

Key Findings:

Potency: Hydroxyamino derivatives exhibit the highest potency (IC₅₀ = 25–30 μM), likely due to stronger hydrogen bonding with PLP. In contrast, the aminomethyl variant shows weaker inhibition (IC₅₀ = 140–1200 μM), suggesting steric hindrance or reduced PLP affinity .

Binding Kinetics: Pre-incubation significantly enhances inhibition for aminooxy and aminomethyl derivatives, indicating slow-binding kinetics. This property may translate to prolonged therapeutic effects .

Structural Implications: Hydroxyamino Group: Enhances polarity and PLP coordination via hydroxyl and amino groups. Aminomethyl Group: Introduces branching that may disrupt substrate alignment in CBS’s active site. Aminooxy Group: Forms stable nitrone adducts with PLP but suffers from low solubility .

Comparison with Non-CBS-Targeting Structural Analogs

Beyond CBS inhibitors, structurally related octanedioic acid derivatives have distinct applications:

Table 2: General Structural Analogs

Key Observations:

- Backbone Flexibility : Linear octanedioic acid derivatives (e.g., 1,8-octanedioic acid) lack stereochemical complexity, limiting enzyme-targeting efficacy .

- Aminomethyl Group: Present in both CBS inhibitors and gabapentin, this group confers conformational rigidity but diverges in target specificity (CBS vs. neuronal calcium channels) .

Biological Activity

(2S,7S)-2,7-Diamino-2-(aminomethyl)octanedioic acid, also known as (2S,7S)-2,7-diaminooctanedioic acid, is a diaminocarboxylic acid with potential biological significance. This compound has garnered attention due to its structural similarity to amino acids and its possible role in various biochemical pathways. This article explores the biological activity of this compound, including its effects on cellular systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H16N2O4

- CAS Number : 7033159

- Molecular Weight : 192.23 g/mol

The compound features two amino groups and two carboxylic acid groups, which contribute to its polarity and potential interactions with biological macromolecules.

Research indicates that (2S,7S)-2,7-diaminooctanedioic acid may interact with various receptors and enzymes in the body. Its structural resemblance to amino acids allows it to participate in metabolic pathways, potentially acting as a substrate or inhibitor for specific enzymes.

Effects on Neurotransmission

Studies have shown that derivatives of this compound can modulate neurotransmission. For instance, it has been investigated for its potential role as a competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is crucial in synaptic plasticity and memory function .

Antimicrobial Activity

Recent findings suggest that (2S,7S)-2,7-diaminooctanedioic acid exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Case Study 1: NMDA Receptor Modulation

A study conducted by researchers at a leading university examined the effects of synthesized derivatives of (2S,7S)-2,7-diaminooctanedioic acid on NMDA receptor activity. The results showed that certain derivatives could inhibit receptor activation in a dose-dependent manner. This suggests that the compound may have therapeutic potential in treating conditions such as Alzheimer's disease or other neurodegenerative disorders where NMDA receptor overactivation is implicated .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, (2S,7S)-2,7-diaminooctanedioic acid was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL. These findings support further exploration into its use as a novel antimicrobial agent .

Data Table: Biological Activities of this compound

Q & A

Q. Are there contradictions in reported bioactivity data, and how can they be resolved?

- Methodology : Discrepancies in inhibitory concentrations (e.g., 520 μM in enzyme assays vs. lower values in cell-based studies ) may arise from assay conditions (pH, cofactors). Use orthogonal assays (e.g., ITC for binding affinity, cellular thermal shift assays) to validate target engagement. Adjust buffer systems to mimic physiological ion concentrations (e.g., 150 mM NaCl).

Q. What strategies enhance its metal-chelating properties for catalytic or therapeutic applications?

- Methodology : Modify the aminomethyl side chain to introduce thiol or carboxylate groups. Chelation efficiency can be quantified via:

- ICP-MS : Measure binding to Ni²⁺, Cu²⁺, or Fe³⁺.

- X-ray crystallography : Resolve metal-ligand coordination geometry .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.